![molecular formula C10H20ClFN2O2 B1449399 tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride CAS No. 1818843-18-3](/img/structure/B1449399.png)

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

描述

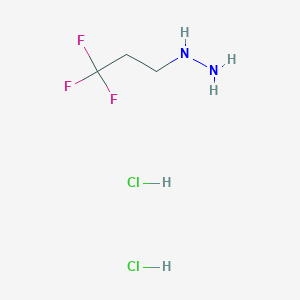

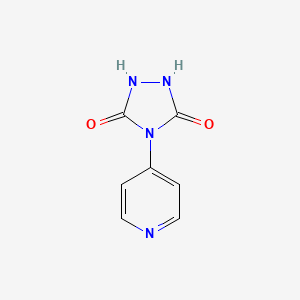

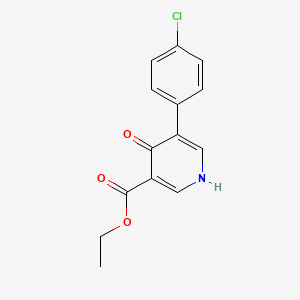

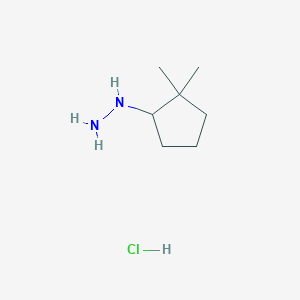

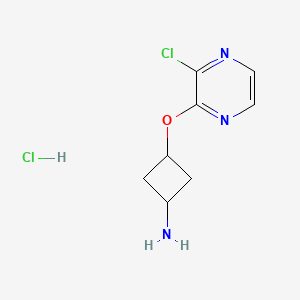

“tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1818843-18-3 . It has a molecular weight of 254.73 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (((2R,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride . The InChI code is 1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .科学研究应用

Decomposition of MTBE

A study by Hsieh et al. (2011) focused on the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor. The study investigated the application of RF plasma reactors for decomposing and converting MTBE into other substances like CH4, C2H4, C2H2, iso-butane, and iso-butene. The decomposition efficiency and the fraction of total input carbon converted were observed to increase with input power and decrease with the increase in H2/MTBE ratio and MTBE influent concentration in the plasma environment (Hsieh et al., 2011).

Environmental Behavior and Fate of MTBE

A review by Squillace et al. (1997) discussed the environmental behavior and fate of MTBE, highlighting its high water solubility and weak sorption to subsurface solids. The paper emphasized that MTBE generally resists biodegradation in groundwater and tends to partition into atmospheric water, including precipitation, potentially contributing to its presence in surface and groundwater (Squillace et al., 1997).

MTBE Biodegradation and Bioremediation

Fiorenza and Rifai (2003) reviewed evidence of MTBE biotransformation and complete mineralization under aerobic conditions, as well as increasing evidence of MTBE biotransformation under anaerobic conditions. The study reviewed the metabolic pathways, enzymes involved, and the use of in situ bioremediation techniques for MTBE, highlighting the potential for natural anaerobic transformation of MTBE and the effectiveness of biological methods for MTBE remediation (Fiorenza & Rifai, 2003).

Structure-Metabolism Relationships in the Hydrolysis of Carbamates

Vacondio et al. (2010) compiled data on the metabolic hydrolysis of medicinal carbamates and extracted a qualitative relation between molecular structure and lability to metabolic hydrolysis. The review aimed to assist in the design of carbamates as drugs or prodrugs, categorizing compounds based on their substituents and calculating a metabolic lability score for each class (Vacondio et al., 2010).

安全和危害

属性

IUPAC Name |

tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUOQMCJMKAZMC-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride | |

CAS RN |

1818843-18-3 | |

| Record name | Carbamic acid, N-[[(2R,4S)-4-fluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818843-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)

![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)

![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)

![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)